Boc-3-methyl-D-phenylalanine

Description

BenchChem offers high-quality Boc-3-methyl-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-methyl-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

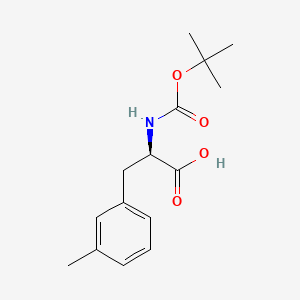

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXWMALJNZDOM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-3-methyl-D-phenylalanine: A Cornerstone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Modified Building Block

In the intricate world of peptide science and drug discovery, the ability to fine-tune molecular architecture is paramount. Standard proteinogenic amino acids provide a foundational alphabet, but it is the non-canonical, or unnatural, amino acids that offer the nuanced vocabulary required to create next-generation therapeutics. Among these, Boc-3-methyl-D-phenylalanine (Boc-D-Phe(3-Me)-OH) emerges as a critical building block.

Identified by its CAS Number 114873-14-2 , this compound is a derivative of D-phenylalanine featuring two key modifications: a methyl group at the 3-position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[1] These alterations are not trivial; the 3-methyl substituent introduces specific steric and hydrophobic characteristics that can profoundly influence a peptide's conformation, receptor binding affinity, and metabolic stability.[1] The Boc group provides essential, acid-labile protection, enabling precise, stepwise assembly of complex peptide chains.[1]

This guide serves as a comprehensive technical resource for researchers, offering in-depth insights into the properties, synthesis, analysis, and strategic application of Boc-3-methyl-D-phenylalanine.

Physicochemical and Chiral Properties

The identity and purity of Boc-3-methyl-D-phenylalanine are defined by its unique physicochemical properties. Sourcing this chiral building block requires careful attention to these specifications to ensure batch consistency and success in downstream applications.[2]

| Property | Value | Source(s) |

| CAS Number | 114873-14-2 | [1] |

| Molecular Formula | C₁₅H₂₁NO₄ | [3] |

| Molecular Weight | 279.34 g/mol | [3] |

| Appearance | White to off-white powder/solid | [3][4] |

| Melting Point | 68.0-72.0 °C (for L-enantiomer)¹ | [3] |

| Optical Rotation | Expected [α]ᴅ²⁰ ≈ -13 ± 2° (c=1, in MeOH)² | [3] |

| Purity | Typically ≥98% (HPLC) | [4][5] |

| Solubility | Soluble in polar aprotic solvents (DMF, DCM, NMP), methanol, and DMSO. Limited solubility in water. | [6][7][8] |

| Storage | 0-8 °C, sealed in a dry, dark place. | [3][4] |

¹Note on Melting Point: The specified melting point is for the corresponding L-enantiomer, Boc-3-methyl-L-phenylalanine. Enantiomers possess identical physical properties, including melting point, thus this range is the best available estimate for the D-form. ²Note on Optical Rotation: The optical rotation for the L-enantiomer is reported as [α]ᴅ²⁰ = +13 ± 2° (c=1, in MeOH).[3] The D-enantiomer is expected to have an equal but opposite rotation under identical conditions.

Core Concepts: The Role of the Boc Protecting Group

The utility of Boc-3-methyl-D-phenylalanine in multi-step synthesis is entirely dependent on the tert-butyloxycarbonyl (Boc) protecting group. Its selection is a strategic choice rooted in the principles of orthogonal protection strategies, particularly in Solid-Phase Peptide Synthesis (SPPS).

Causality of Choice: The Boc group is renowned for its stability under a wide range of conditions, including the basic conditions required for peptide coupling. However, it is selectively and cleanly cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA). This acid lability is the cornerstone of the "Boc-SPPS" strategy. The mechanism involves the protonation of the carbonyl oxygen (or ether oxygen) followed by the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene and carbon dioxide, liberating the free amine.

Synthesis and Manufacturing Protocol

The synthesis of Boc-3-methyl-D-phenylalanine is a standard N-protection reaction. The protocol below is a representative method based on established procedures for Boc protection of amino acids.[7][9][10]

Objective: To protect the α-amino group of 3-methyl-D-phenylalanine with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

3-methyl-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1N Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated potassium bisulfate (KHSO₄) or citric acid solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel (for chromatography)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 3-methyl-D-phenylalanine (1.0 eq) in a mixture of 1,4-dioxane and 1N NaOH solution. Stir vigorously at 0 °C (ice bath) for 15-20 minutes to ensure complete dissolution and formation of the sodium salt.

-

Boc Anhydride Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, ~1.1-1.2 eq) to the solution, either neat or dissolved in a small amount of dioxane. The addition should be done portion-wise or via a dropping funnel to control the reaction rate.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting amino acid.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the 1,4-dioxane.

-

Acidification & Extraction (Workup):

-

Dilute the remaining aqueous residue with water and cool in an ice bath.

-

Carefully acidify the solution to a pH of 2-3 by the slow addition of a cold, saturated KHSO₄ or citric acid solution. The product will precipitate as a white solid or oil.

-

Extract the aqueous layer 3 times with a suitable organic solvent, such as ethyl acetate.

-

-

Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography using a mobile phase such as a gradient of methanol in chloroform or ethyl acetate in hexane.[9]

Analytical Characterization and Quality Control

Verifying the identity, purity, and chiral integrity of Boc-3-methyl-D-phenylalanine is essential. A combination of chromatographic and spectroscopic techniques is employed.[2][5][11]

| Technique | Purpose | Expected Observations |

| HPLC (Reversed-Phase) | Purity assessment and quantification. | A single major peak corresponding to the product, with purity typically >98%. The aromatic nature allows for UV detection (~210-220 nm or ~254 nm). |

| ¹H NMR | Structural confirmation. | Characteristic peaks for the tert-butyl group (~1.4 ppm, singlet, 9H), the methyl group on the phenyl ring (~2.3 ppm, singlet, 3H), the protons of the amino acid backbone (α-CH, β-CH₂), and the aromatic protons. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Detection of the molecular ion [M+H]⁺ at m/z ≈ 280.3 or the sodium adduct [M+Na]⁺ at m/z ≈ 302.3. |

| Chiral HPLC | Enantiomeric purity assessment. | Use of a chiral stationary phase (e.g., macrocyclic glycopeptide-based) to separate D and L enantiomers, confirming high enantiomeric excess (ee). |

| Polarimetry | Confirmation of stereochemistry. | Measurement of the specific optical rotation, which should be negative for the D-enantiomer. |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-3-methyl-D-phenylalanine is as a building block in Boc-chemistry SPPS. The workflow below illustrates a single coupling cycle.

Detailed SPPS Protocol for Incorporation:

-

Resin Preparation: Start with the peptide-resin, where the N-terminal amino acid is Boc-protected.

-

Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes. This cleaves the Boc group, leaving the N-terminal amine as a TFA salt (R-NH₃⁺TFA⁻).

-

Washes: Wash the resin extensively with DCM and then DMF to remove residual TFA and byproducts.

-

Neutralization: Treat the resin with a 10% solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), in DMF. This liberates the free amine (R-NH₂) required for the next coupling step.

-

Amino Acid Activation: In a separate vessel, pre-activate Boc-3-methyl-D-phenylalanine (2-4 eq) with a coupling reagent like HBTU or DIC in the presence of an activator like HOBt or Oxyma. This forms a highly reactive ester.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for 1-2 hours. The free N-terminal amine of the peptide attacks the activated carboxyl group of the incoming amino acid, forming a new peptide bond.

-

Washes: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated. The cycle is now complete, and the resin is ready for the next deprotection step.

Safety and Handling

While not classified as acutely hazardous, proper laboratory safety protocols must be observed when handling Boc-3-methyl-D-phenylalanine.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a fume hood. May cause respiratory tract irritation.

-

Skin/Eye Contact: May cause skin or eye irritation. In case of contact, rinse thoroughly with water.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 0-8 °C, to ensure long-term stability.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for controlled deprotection).

Conclusion

Boc-3-methyl-D-phenylalanine is more than just a protected amino acid; it is a strategic tool for molecular design. Its unique combination of a D-chiral center, a sterically influential methyl group, and the versatile Boc protecting group provides chemists with a reliable method to introduce specific structural constraints and hydrophobic interactions. This control is indispensable for modulating the biological activity, selectivity, and pharmacokinetic profiles of peptides, making it a high-value compound in the pursuit of novel therapeutics and advanced biochemical probes.

References

-

Bhattacharya, S. et al. (2011). Synthesis, characterization and antimicrobial activities of some new dehydro-peptide derivatives. Der Pharma Chemica, 3(3), 174-188.

-

MedChemExpress. (n.d.). N-Boc-L-phenylalanine methyl ester.

-

Chem-Impex International. (n.d.). Boc-3-methyl-L-phenylalanine.

-

BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

-

Chem-Impex International. (n.d.). Boc-3-bromo-D-phenylalanine.

-

ChemicalBook. (2025). N-(tert-Butoxycarbonyl)-L-phenylalanine.

-

Auteon Chemicals. (n.d.). Mastering Peptide Synthesis with Boc-D-3-Methylphenylalanine.

-

Ottokemi. (n.d.). Boc-D-phenylalanine methyl ester, 98%.

-

Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine.

-

Sigma-Aldrich. (n.d.). Boc-D-Phe-OH.

-

CD Biosynsis. (n.d.). Boc-D-Phe(3-Me)-OH.

-

MedChemExpress. (n.d.). Boc-D-Phe-OH.

-

BOC Sciences. (n.d.). Amino Acid Analytical Capabilities.

-

Holden, P., & Bjeletich, S. (1998). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Annals of Clinical Biochemistry, 35(4), 555-558.

-

Sigma-Aldrich. (n.d.). Boc-D-Phe-OH-(phenyl-d5).

-

PubChem - National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine methyl ester.

-

AAPPTec. (n.d.). Boc-Phe-OH.

-

AAPPTec. (n.d.). Boc-D-Phe(3-CF3)-OH.

-

Creative Peptides. (n.d.). Boc-3-Methy-D-Phenylalanine.

-

PubChem - National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine.

-

CP Lab Safety. (n.d.). Boc-3, 4-Difluoro-D-Phenylalanine.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Boc-3-Methy-D-Phenylalanine - Creative Peptides [creative-peptides.com]

- 3. chemimpex.com [chemimpex.com]

- 4. orgsyn.org [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. helixchrom.com [helixchrom.com]

what is the structure of Boc-3-methyl-D-phenylalanine

An In-Depth Technical Guide to the Structure, Synthesis, and Application of Boc-3-methyl-D-phenylalanine

Introduction

In the landscape of modern peptide synthesis and drug discovery, the use of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the creation of peptides and peptidomimetics with enhanced stability, novel conformations, and tailored biological activities. Among these, Boc-3-methyl-D-phenylalanine stands out as a critical reagent. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its structure, properties, synthesis, and applications, grounded in established scientific principles.

The molecule's utility is derived from the strategic combination of three key structural features: a D-enantiomer of the phenylalanine core, a methyl group at the meta-position of the phenyl ring, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This combination offers a unique tool for modulating peptide structure and function, making it invaluable in the rational design of therapeutics.

Deconstructing the Core Structure

To fully appreciate the functionality of Boc-3-methyl-D-phenylalanine, it is essential to understand its constituent parts. The molecule is not merely a sum of its components; rather, it is a carefully designed entity where each feature imparts specific, desirable properties for chemical synthesis and biological application.

The D-Phenylalanine Backbone

Phenylalanine is an α-amino acid featuring a benzyl side chain (a phenyl ring attached to a methylene group). This side chain is hydrophobic and aromatic, contributing to protein structure stabilization through π-π stacking and other non-polar interactions. Like most amino acids, phenylalanine is chiral. Boc-3-methyl-D-phenylalanine utilizes the D-enantiomer ((2R)-configuration), which is the synthetic, non-proteinogenic form.

-

Causality: The incorporation of D-amino acids into peptide chains is a well-established strategy to enhance resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This significantly increases the in vivo half-life of peptide-based drugs.

The 3-Methyl Substituent

The methyl group is positioned at the 3rd carbon (meta-position) of the phenyl ring. This seemingly minor addition has profound effects on the molecule's properties.

-

Steric and Conformational Influence: The methyl group introduces steric hindrance that can restrict the rotational freedom of the phenyl ring. This conformational constraint can be leveraged to lock a peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.

-

Hydrophobicity and Physicochemical Modulation: The addition of a methyl group increases the lipophilicity (hydrophobicity) of the amino acid side chain. In drug design, this is a key parameter for modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This modification can enhance membrane permeability or strengthen hydrophobic interactions within a receptor's binding pocket.

The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common N-protecting groups in organic synthesis, particularly for amino acids. It is a carbamate formed between the α-amino group and a tert-butoxycarbonyl moiety.

-

Functionality and Orthogonality: The Boc group renders the highly nucleophilic α-amino group inert to prevent unwanted side reactions during peptide coupling steps. It is stable under a wide range of conditions, including the basic conditions used to remove the Fmoc protecting group, making it an orthogonal strategy in complex syntheses.

-

Acid Lability: The key advantage of the Boc group is its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA). The mechanism involves the formation of a stable tert-butyl cation, which regenerates the free amine.

Assembled Structure and Physicochemical Properties

The combination of these three components yields (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylphenyl)propanoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 114873-14-2 | |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | |

| Appearance | White to off-white powder/solid | |

| Purity | ≥97.0% (HPLC) | |

| Storage | Store at 0-8 °C |

Spectroscopic and Analytical Characterization

Validation of the structure and purity of Boc-3-methyl-D-phenylalanine is achieved through standard analytical techniques. The expected spectral data are critical for quality control and experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. While specific spectra for the 3-methyl-D-phenylalanine derivative are not detailed in the provided search results, a reliable prediction can be made based on the known spectra of Boc-phenylalanine and related structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Notes |

| Boc (C(CH₃)₃) | ~1.4 | ~28.3 | 9H singlet in ¹H; Quartet in ¹³C |

| Boc (C(CH₃)₃) | - | ~80.0 | Quaternary carbon |

| Boc (C=O) | - | ~155.5 | Carbamate carbonyl |

| Phenyl-CH₃ | ~2.3 | ~21.5 | 3H singlet |

| CH₂ (β-carbon) | ~3.1 | ~38.0 | Diastereotopic protons, appear as dd |

| CH (α-carbon) | ~4.5 | ~55.0 | Appears as a multiplet |

| Phenyl (Ar-H) | ~7.0-7.2 | ~127-138 | Complex multiplet |

| COOH | ~10-12 (broad) | ~175.0 | Carboxylic acid proton and carbon |

| NH | ~5.1 (broad) | - | Carbamate proton |

Note: Predicted values are based on analogous compounds and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can reveal structural information through fragmentation patterns. In Electrospray Ionization (ESI-MS), the Boc group exhibits characteristic fragmentation behavior.

-

Molecular Ion: The expected [M+H]⁺ ion would be at m/z 280.15.

-

Characteristic Fragmentation: A hallmark of Boc-protected compounds is the facile loss of the tert-butyl group or related fragments under MS conditions. Common fragment ions include:

-

[M+H - 56]⁺: Loss of isobutylene (C₄H₈).

-

[M+H - 100]⁺: Loss of the entire Boc group (C₅H₈O₂), corresponding to the free protonated amino acid.

-

-

Causality: This fragmentation can sometimes occur in the ion source, even with soft ionization techniques, leading to the observation of both the protected and deprotected species. Using MALDI instead of ESI or optimizing ESI conditions (e.g., lowering the fragmentor voltage) can minimize this in-source decay.

Synthesis and Methodologies

Protocol: N-Boc Protection of 3-methyl-D-phenylalanine

The standard method for introducing a Boc group onto an amino acid involves the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Objective: To protect the α-amino group of 3-methyl-D-phenylalanine to enable its use in subsequent peptide coupling reactions.

Materials:

-

3-methyl-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1N Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

2N Potassium Bisulfate (KHSO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-methyl-D-phenylalanine in a mixture of 1,4-dioxane and 1N NaOH solution in a round-bottom flask.

-

Cooling: Cool the vigorously stirred mixture in an ice bath for 15-20 minutes.

-

Reagent Addition: Add Boc₂O dropwise to the cold solution. The reaction is typically stirred overnight at room temperature to ensure completion.

-

Acidification: After the reaction is complete (monitored by TLC), cool the mixture again in an ice bath and carefully acidify to pH 2-3 using a 2N KHSO₄ solution.

-

Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Extract the aqueous residue three times with ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by column chromatography on silica gel to obtain pure Boc-3-methyl-D-phenylalanine.

Protocol: N-Boc Deprotection

The removal of the Boc group is a critical step in solid-phase peptide synthesis (SPPS) to expose the N-terminal amine for the next coupling cycle.

Objective: To selectively cleave the Boc group from the N-terminus of a peptide chain.

Materials:

-

Boc-protected peptide (resin-bound or in solution)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., anisole or triisopropylsilane, if needed)

Step-by-Step Methodology:

-

Preparation: Swell the resin-bound peptide in DCM. For solution-phase, dissolve the peptide in DCM.

-

Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. If the peptide contains sensitive side chains (e.g., Trp, Met), add a scavenger (1-5%) to trap the liberated tert-butyl cations and prevent side reactions.

-

Reaction: Treat the peptide with the TFA/DCM solution for 20-30 minutes at room temperature.

-

Washing: Filter the resin and wash thoroughly with DCM to remove excess TFA and the cleaved Boc group.

-

Neutralization (for SPPS): Before the next coupling step, neutralize the resulting N-terminal trifluoroacetate salt with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DCM.

Conclusion

Boc-3-methyl-D-phenylalanine is a highly valuable, non-canonical amino acid derivative engineered for advanced peptide synthesis and medicinal chemistry. Its structure is a deliberate convergence of features designed to overcome common challenges in drug development. The D-configuration provides enzymatic stability, the 3-methyl group offers a means to control conformation and hydrophobicity, and the Boc group ensures efficient and controlled chemical synthesis. A thorough understanding of its structural characteristics, analytical signatures, and the protocols for its use and removal is essential for any researcher aiming to leverage its unique properties for the creation of novel and effective peptide-based therapeutics.

References

- Mastering Peptide Synthesis with Boc-D-3-Methylphenylalanine. Vertex AI Search.

-

Chemical structure of Boc-protecting group. ResearchGate. Available at: [Link]

- Investigating the Applications of 3-Methyl-L-phenylalanine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

D-Phenylalanine. PubChem, National Institutes of Health. Available at: [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

The d,l-phenylalanine molecular structure. ResearchGate. Available at: [Link]

-

DL-Phenylalanine. NIST Chemistry WebBook. Available at: [Link]

-

Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

Phenylalanine. Wikipedia. Available at: [Link]

-

Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

-

Synthesis, characterization and antimicrobial activities of some novel peptide derivatives. Scholars Research Library. Available at: [Link]

-

Boc-D-phenylalanine. PubChem, National Institutes of Health. Available at: [Link]

- The Importance of Purity: Sourcing Fmoc-D-3-Methylphenylalanine for Research. Vertex AI Search.

-

N-Boc-N-methyl-D-phenylalanine. PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. Available at: [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Boc-D-phenylalanine methyl ester. PubChem, National Institutes of Health. Available at: [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC, National Institutes of Health. Available at: [Link]

-

[Application of methyl in drug design]. PubMed. Available at: [Link]

-

Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. Available at: [Link]

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. Available at: [Link]

-

N-T-Butoxycarbonyl-L-phenylalanine methyl ester. SpectraBase. Available at: [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC, National Institutes of Health. Available at: [Link]

solubility of Boc-3-methyl-D-phenylalanine in organic solvents

An In-depth Technical Guide to the Solubility of Boc-3-methyl-D-phenylalanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Chiral Building Block

Boc-3-methyl-D-phenylalanine is a crucial chiral building block in the synthesis of peptidomimetics and other complex pharmaceutical agents. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group for the amine and a methyl group on the phenyl ring, imparts specific physicochemical properties that directly influence its handling and reactivity in solution. A thorough understanding of its solubility in various organic solvents is paramount for successful process development, optimization of reaction conditions, and purification strategies. This guide provides a comprehensive overview of the solubility characteristics of Boc-3-methyl-D-phenylalanine, discusses the underlying scientific principles, and offers a detailed protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

Boc-3-methyl-D-phenylalanine is a white to off-white powder. The presence of the bulky, non-polar Boc group and the methyl-substituted phenyl ring significantly increases the hydrophobicity of the molecule compared to its unprotected counterpart, D-phenylalanine. This structural modification dictates its solubility, favoring organic solvents over aqueous media.

The Influence of Molecular Structure on Solubility

The solubility of Boc-3-methyl-D-phenylalanine is governed by a delicate interplay of intermolecular forces between the solute and the solvent molecules. Key structural features influencing its solubility include:

-

Boc Protecting Group: The tert-butoxycarbonyl group is lipophilic, which significantly enhances solubility in non-polar and moderately polar aprotic solvents.

-

3-Methylphenyl Side Chain: The addition of a methyl group to the phenyl ring further increases the molecule's hydrophobicity, favoring solubility in organic solvents that can engage in van der Waals interactions.

-

Carboxylic Acid Moiety: The free carboxylic acid group provides a site for hydrogen bonding, contributing to solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Based on these structural attributes and data from analogous compounds such as Boc-L-phenylalanine, a qualitative solubility profile can be predicted.

Qualitative Solubility in Common Organic Solvents

While specific quantitative data for Boc-3-methyl-D-phenylalanine is not extensively published, information on closely related compounds provides valuable insights. For instance, N-Boc-L-phenylalanine is soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[1] Similarly, Boc-Phe-OH is reported to be soluble in DCM, DMF, NMP, and most other common solvents.[2]

The following table summarizes the expected solubility of Boc-3-methyl-D-phenylalanine in a range of organic solvents, categorized by their polarity.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | The amide group in DMF can act as a hydrogen bond acceptor for the carboxylic acid proton of the solute, while the methyl groups solvate the non-polar regions. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds. | |

| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, NMP is a polar aprotic solvent capable of effectively solvating both the polar and non-polar portions of the molecule. | |

| Acetonitrile (ACN) | Moderate | Acetonitrile is less polar than DMF and DMSO, which may result in slightly lower solubility. | |

| Chlorinated | Dichloromethane (DCM) | High | DCM is an effective solvent for many Boc-protected amino acids due to its ability to dissolve moderately polar compounds without strong hydrogen bonding interactions. |

| Chloroform (CHCl₃) | High | Similar in properties to DCM, chloroform is also expected to be a good solvent. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF can act as a hydrogen bond acceptor, but its overall lower polarity compared to DMF or DMSO may limit solubility. |

| Diethyl Ether | Low | The low polarity of diethyl ether makes it a poor solvent for the relatively polar carboxylic acid group. | |

| Alcohols | Methanol (MeOH) | Moderate to High | Methanol can act as both a hydrogen bond donor and acceptor, allowing for good interaction with the carboxylic acid group. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity may result in decreased solubility. | |

| Isopropanol (IPA) | Moderate to Low | The increased alkyl chain length reduces the polarity of isopropanol, likely leading to lower solubility compared to methanol and ethanol. | |

| Non-polar | Toluene | Low | Toluene lacks the ability to form strong hydrogen bonds with the carboxylic acid moiety. |

| Hexanes | Very Low | As a non-polar alkane, hexanes are not expected to effectively solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the variability in solubility due to factors such as crystalline form, purity, and temperature, empirical determination is crucial for obtaining accurate and reliable data. The following protocol outlines a robust method for determining the solubility of Boc-3-methyl-D-phenylalanine.

Materials and Equipment

-

Boc-3-methyl-D-phenylalanine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Boc-3-methyl-D-phenylalanine into a series of vials. The "excess" should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

Record the final volume of the filtered solution.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

If the solvent is non-volatile (e.g., DMSO, NMP), carefully evaporate the solvent from the volumetric flask under reduced pressure and gentle heating.

-

Once the solvent is completely removed, weigh the flask containing the dried solute.

-

The solubility can be calculated from the mass of the dissolved solid and the volume of the solvent used.

-

-

Quantitative Analysis by HPLC (for volatile solvents):

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of Boc-3-methyl-D-phenylalanine of known concentrations.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Quantify the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of Boc-3-methyl-D-phenylalanine.

Conclusion and Best Practices

A comprehensive understanding of the solubility of Boc-3-methyl-D-phenylalanine is essential for its effective use in research and development. While its hydrophobic nature suggests good solubility in a range of polar aprotic and chlorinated solvents, empirical determination is recommended for precise quantitative data. The provided protocol offers a robust framework for such measurements. When working with this compound, it is advisable to perform small-scale solubility tests in the desired solvent system before proceeding with larger-scale reactions. This will help to avoid issues with insolubility that can lead to poor reaction kinetics, difficult work-ups, and lower yields.

References

-

Aapptec Peptides. Boc-Phe-OH [13734-34-4]. Available from: [Link]

Sources

Boc-3-methyl-D-phenylalanine molecular weight and formula

An In-depth Technical Guide to Boc-3-methyl-D-phenylalanine: Properties, Synthesis, and Application in Modern Drug Discovery

Executive Summary

Boc-3-methyl-D-phenylalanine is a specialized, non-canonical amino acid derivative that serves as a critical building block in the fields of peptide synthesis and pharmaceutical research. Its unique trifecta of structural features—the D-chiral configuration, the meta-positioned methyl group on the phenyl ring, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group—provides medicinal chemists with a powerful tool to engineer peptides and peptidomimetics with enhanced therapeutic properties. This guide offers a comprehensive overview of its physicochemical characteristics, a detailed protocol for its synthesis and characterization, and an exploration of its strategic applications in drug development.

Introduction: The Strategic Importance of a Designer Amino Acid

In the intricate process of peptide-based drug design, the ability to fine-tune a molecule's properties is paramount. Boc-3-methyl-D-phenylalanine (CAS No: 114873-14-2) is a quintessential example of a "designer" building block, engineered to confer specific advantages to a synthetic peptide chain.[1][2] Its utility stems from three key structural modifications over the natural L-phenylalanine:

-

The Boc Protecting Group: The tert-butyloxycarbonyl group is a cornerstone of modern peptide synthesis. It effectively shields the alpha-amino group from unwanted reactions during peptide coupling. Its key advantage is its lability under mild acidic conditions, which allows for selective deprotection without compromising the integrity of the growing peptide chain, making it highly compatible with Solid-Phase Peptide Synthesis (SPPS) strategies.[1]

-

The D-Enantiomer Configuration: The incorporation of a D-amino acid is a well-established strategy to enhance the metabolic stability of a peptide. Natural proteases are stereospecific for L-amino acids, rendering peptides containing D-residues significantly more resistant to enzymatic degradation. This extends the in-vivo half-life of the therapeutic, a critical pharmacokinetic parameter.

-

The 3-Methyl Group: The addition of a methyl group to the meta-position of the phenyl side chain introduces both steric hindrance and increased hydrophobicity.[1] This modification can profoundly influence the peptide's conformational preference, potentially locking it into a bioactive shape. This enhanced hydrophobicity can improve binding affinity within hydrophobic pockets of target receptors and modulate the overall pharmacokinetic profile of the drug candidate.

Collectively, these features make Boc-3-methyl-D-phenylalanine an invaluable intermediate for developing novel therapeutics with improved efficacy, stability, and target specificity.[1]

Physicochemical and Structural Properties

A precise understanding of the compound's properties is essential for its effective use in synthesis and research. The key quantitative data are summarized below.

| Property | Value | Source |

| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | N/A |

| Synonyms | Boc-D-Phe(3-Me)-OH, Boc-3-methyl-D-phenylalanine | |

| CAS Number | 114873-14-2 | [1][2][3] |

| Molecular Formula | C₁₅H₂₁NO₄ | [4] |

| Molecular Weight | 279.33 g/mol | [4] |

| Appearance | White to off-white powder | |

| Purity (Typical) | ≥98% (HPLC) | [3] |

| Storage Conditions | Store at 0-8 °C |

Caption: Chemical structure and key identifiers.

Synthesis and Purification Protocol

The synthesis of Boc-3-methyl-D-phenylalanine is achieved through the N-protection of the parent amino acid, 3-methyl-D-phenylalanine, using di-tert-butyl dicarbonate (Boc₂O). The following protocol is a self-validating system adapted from established methods for Boc protection.[5]

Principle of Boc Protection

The reaction proceeds via nucleophilic attack of the deprotonated amino group of 3-methyl-D-phenylalanine on one of the carbonyl carbons of Boc anhydride. The presence of a base, such as sodium hydroxide, is crucial as it deprotonates the amino group, enhancing its nucleophilicity, and neutralizes the acidic proton of the carboxylic acid. The reaction is typically performed in a mixed solvent system, like tert-butyl alcohol and water, to dissolve both the polar amino acid and the nonpolar Boc anhydride.[5]

Detailed Experimental Protocol: Synthesis

-

Dissolution of Reactant: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 3-methyl-D-phenylalanine (1 equiv.) in a 1:1 mixture of tert-butyl alcohol and 1M Sodium Hydroxide (NaOH) solution. Stir until a clear solution is obtained. Causality: The basic aqueous solution ensures the amino acid is deprotonated and fully dissolved, making the amino group available for reaction.

-

Addition of Boc Anhydride: To the vigorously stirred solution, add di-tert-butyl dicarbonate (1.05 equiv.) portion-wise over 30 minutes at room temperature. Causality: A slight excess of the anhydride ensures complete conversion of the starting material. Slow addition prevents a rapid exothermic reaction and side product formation.

-

Reaction Monitoring: Allow the mixture to stir at room temperature overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane. The disappearance of the starting amino acid spot (visualized with ninhydrin stain) indicates reaction completion.

-

Work-up and Acidification: After completion, concentrate the reaction mixture under reduced pressure to remove the tert-butyl alcohol. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any unreacted Boc anhydride. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 1M potassium bisulfate (KHSO₄) solution. A white precipitate of the product will form. Causality: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase and causing it to precipitate.

-

Extraction: Extract the product from the acidic aqueous solution three times with ethyl acetate. Causality: Ethyl acetate is a moderately polar organic solvent that effectively dissolves the Boc-protected amino acid while being immiscible with water.

-

Drying and Evaporation: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product, typically as a white solid or a viscous oil.

Purification

The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure Boc-3-methyl-D-phenylalanine. Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexane can be employed.

Caption: General workflow for synthesis and purification.

Analytical Characterization for Quality Assurance

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Experimental Protocols: Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the chemical purity of the final compound.

-

Method: A sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and injected onto a C18 reverse-phase column. A gradient elution method is typically used, for example, with mobile phases of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 214 nm and 254 nm.

-

Validation: Purity is calculated from the peak area percentage. A high-purity sample should exhibit a single major peak (typically >98%).[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent like chloroform-d (CDCl₃) or DMSO-d₆.[6]

-

¹H NMR: The proton NMR spectrum should confirm the presence of all expected protons: the tert-butyl singlet (~1.4 ppm), the methyl singlet on the phenyl ring (~2.3 ppm), the diastereotopic protons of the β-carbon, the α-proton, the amide proton, and the aromatic protons in their characteristic regions.

-

¹³C NMR: The carbon NMR spectrum should show the correct number of distinct carbon signals, confirming the presence of the Boc group carbons, the aromatic carbons, and the amino acid backbone carbons.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Method: Electrospray ionization (ESI) is commonly used. The analysis should reveal a peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺, or a deprotonated ion [M-H]⁻ in negative mode, matching the calculated molecular weight of 279.33.

-

Caption: Workflow for analytical quality control.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Boc-3-methyl-D-phenylalanine is primarily used as a monomeric building block in SPPS, a cornerstone technique for the automated synthesis of peptides.

The SPPS cycle involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. The role of Boc-3-methyl-D-phenylalanine in this process follows a standard, iterative workflow:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Activation & Coupling: The carboxylic acid of the incoming Boc-3-methyl-D-phenylalanine is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). This activated species is then added to the resin, where it couples with the newly freed N-terminal amine of the resin-bound peptide.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the subsequent cycle.

This cycle is repeated with different amino acids until the desired peptide sequence is assembled. The incorporation of Boc-3-methyl-D-phenylalanine allows for the precise placement of this unique residue within the peptide sequence, thereby engineering the final molecule's properties for therapeutic applications in areas like oncology, metabolic diseases, and neuroscience.[7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boc-3-Methy-D-Phenylalanine - Creative Peptides [creative-peptides.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to Boc-3-methyl-D-phenylalanine for Advanced Peptide Synthesis and Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern therapeutic design. Among these critical building blocks, Boc-3-methyl-D-phenylalanine ((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid) has emerged as a valuable tool for modulating peptide conformation, enhancing metabolic stability, and improving pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the commercial landscape for this key reagent, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and a discussion of the mechanistic impact of the 3-methylphenyl moiety on peptide structure and function.

The Strategic Advantage of Boc-3-methyl-D-phenylalanine in Peptide Chemistry

The unique structural features of Boc-3-methyl-D-phenylalanine offer distinct advantages in the design of novel peptide therapeutics. The tert-butyloxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the α-amino group, a foundational element of the widely utilized Boc-based SPPS strategy.[1] This protection scheme is favored for its straightforward deprotection steps and compatibility with a broad range of coupling reagents.

The D-enantiomeric configuration of the amino acid provides inherent resistance to enzymatic degradation by endogenous proteases, a critical factor in extending the in vivo half-life of peptide drugs. Furthermore, the introduction of a methyl group at the meta-position of the phenyl ring imparts a unique combination of hydrophobicity and steric bulk.[1] This modification can be leveraged to:

-

Modulate Peptide Conformation: The steric hindrance of the 3-methyl group can restrict the rotational freedom of the phenyl side chain, influencing the local secondary structure of the peptide and potentially promoting specific bioactive conformations.

-

Enhance Receptor Binding: The increased hydrophobicity of the side chain can lead to more favorable interactions within the hydrophobic pockets of target receptors, potentially increasing binding affinity and selectivity.

-

Improve Pharmacokinetic Properties: The overall increase in lipophilicity can enhance membrane permeability and reduce renal clearance, contributing to improved oral bioavailability and a longer duration of action.[2]

Commercial Sourcing of Boc-3-methyl-D-phenylalanine: A Comparative Overview

A reliable supply of high-purity Boc-3-methyl-D-phenylalanine is crucial for reproducible and successful peptide synthesis campaigns. Several reputable commercial suppliers offer this reagent, often with varying purity grades and in a range of quantities to suit both research and development needs. When selecting a supplier, it is imperative to consider not only the cost but also the quality of the product, the availability of comprehensive analytical documentation (e.g., Certificate of Analysis), and the supplier's reputation for consistency and customer support.[3]

Below is a comparative table of prominent commercial suppliers of Boc-3-methyl-D-phenylalanine:

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| AChemBlock | Boc-D-3-Methylphenylalanine | 114873-14-2 | ≥95% | C₁₅H₂₁NO₄ | 279.34 | Offers bulk quote requests.[4] |

| Chem-Impex | Boc-3-methyl-L-phenylalanine | 114873-06-2 | ≥99.0% (HPLC) | C₁₅H₂₁NO₄ | 279.34 | Provides detailed specifications including melting point and optical rotation. Note: This is the L-enantiomer, the D-enantiomer is also typically available.[2] |

| Creative Peptides | Boc-3-Methy-D-Phenylalanine | N/A | Research Grade | N/A | N/A | Also offers custom peptide synthesis and GMP manufacturing services.[5] |

Note: The availability and specifications of the D-enantiomer should be confirmed directly with each supplier. The CAS number for the D-enantiomer is 114873-14-2.

Experimental Protocol: Incorporation of Boc-3-methyl-D-phenylalanine via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, step-by-step protocol for the incorporation of Boc-3-methyl-D-phenylalanine into a peptide sequence using manual Boc-based SPPS.

Materials and Reagents

-

Boc-3-methyl-D-phenylalanine

-

Pre-loaded resin (e.g., Boc-X-PAM resin, where X is the C-terminal amino acid)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Scavengers (e.g., anisole, thioanisole, ethanedithiol - for cleavage)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Peptide synthesis vessel

-

Shaker or bubbler

Synthesis Workflow

The overall workflow for Boc-SPPS involves a cyclical process of deprotection, neutralization, and coupling.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Step-by-Step Protocol

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

-

Wash the resin with DCM (3-5 times) to remove excess base.

-

-

Coupling of Boc-3-methyl-D-phenylalanine:

-

In a separate vial, dissolve Boc-3-methyl-D-phenylalanine (3-4 equivalents relative to resin substitution) and an appropriate coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours. The progress of the coupling reaction can be monitored using a ninhydrin test.

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, dry the resin under vacuum.

-

Perform the final cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA in the presence of appropriate scavengers. Caution: Strong acids are extremely hazardous and require specialized equipment and safety precautions.

-

Mechanistic Insights: The Impact of the 3-Methylphenyl Group

The introduction of the 3-methylphenyl group has profound effects on the physicochemical properties of the resulting peptide.

Conformational Control

The methyl group at the meta-position of the phenyl ring introduces steric hindrance that can influence the torsional angles of the amino acid side chain (χ1 and χ2). This can lead to a more restricted conformational landscape for the peptide backbone in the vicinity of the modified residue. In some cases, this can stabilize a particular secondary structure, such as a β-turn or α-helix, which may be crucial for biological activity.

Caption: Influence of 3-methylphenylalanine on peptide conformation.

Hydrophobicity and Binding Interactions

The methyl group significantly increases the hydrophobicity of the phenylalanine side chain. This can enhance the binding affinity of the peptide to its target receptor through more favorable hydrophobic interactions. For receptors with well-defined hydrophobic binding pockets, the precise positioning of this additional methyl group can be critical for achieving high potency and selectivity.

Conclusion

Boc-3-methyl-D-phenylalanine is a powerful and versatile building block for the synthesis of novel and improved peptide therapeutics. Its unique combination of a D-amino acid configuration and a meta-methylated phenyl ring provides a strategic advantage in overcoming common challenges in peptide drug development, such as poor metabolic stability and low bioavailability. By carefully selecting a reputable commercial supplier and employing optimized solid-phase synthesis protocols, researchers can effectively leverage the benefits of this unnatural amino acid to advance their drug discovery programs. A thorough understanding of the mechanistic impact of the 3-methylphenyl group on peptide conformation and binding interactions is key to its rational incorporation into peptide sequences to achieve desired therapeutic outcomes.

References

-

Mastering Peptide Synthesis with Boc-D-3-Methylphenylalanine. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Boc-D-3-Methylphenylalanine: Sourcing Strategies for Chemical Manufacturers. Ningbo Inno Pharmchem Co., Ltd. [Link]

Sources

safety and handling of Boc-3-methyl-D-phenylalanine

An In-Depth Technical Guide to the Safe Handling of Boc-3-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for Boc-3-methyl-D-phenylalanine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights. The guide covers material identification, hazard assessment, personal protective equipment, emergency procedures, and proper disposal methods. By explaining the causality behind experimental choices and grounding protocols in authoritative sources, this guide aims to foster a culture of safety and scientific integrity in the laboratory.

Compound Identification and Physicochemical Properties

Boc-3-methyl-D-phenylalanine is a derivative of the amino acid D-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety and a methyl group at the 3-position of the phenyl ring. This compound is primarily used in peptide synthesis and other organic chemistry applications.[1]

Table 1: Physicochemical Properties of Boc-3-methyl-phenylalanine Isomers

| Property | Value | Source |

| Chemical Name | N-Boc-3-methyl-L-phenylalanine | [2] |

| Synonyms | Boc-L-Phe(3-Me)-OH, Boc-m-Me-L-Phe-OH | [1] |

| CAS Number | 114873-06-2 (L-isomer) | [1][2] |

| Molecular Formula | C15H21NO4 | [1][2] |

| Molecular Weight | 279.33 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 68.0-72.0 °C (L-isomer) | [1] |

| Solubility | Insoluble in water.[4] Soluble in various organic solvents. | |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Recommended storage at 0-8 °C.[1] |

Note: Data for the D-isomer is not as readily available, but its physicochemical properties are expected to be very similar to the L-isomer.

Hazard Identification and Risk Assessment

While specific toxicological data for Boc-3-methyl-D-phenylalanine is limited, the available Safety Data Sheets (SDS) for the L-isomer indicate that it is not classified as hazardous under OSHA regulations.[2][3] However, as with any fine chemical powder, a thorough risk assessment is crucial before handling.

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2]

-

Eye Contact: May cause eye irritation.[2]

-

Ingestion: May be harmful if swallowed.[2]

Causality of Hazards: Finely divided organic powders can be easily aerosolized, leading to inhalation. The irritant effects are likely due to the chemical nature of the compound interacting with mucous membranes and skin. The Boc protecting group is acid-labile, and while generally stable, its reactivity under certain conditions should be considered.[5][][7][8]

Reactivity Hazards:

-

Stability: The compound is stable under recommended storage conditions.[2][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2][4]

-

Hazardous Decomposition Products: Upon combustion, it may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[2][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls:

-

Ventilation: Handle Boc-3-methyl-D-phenylalanine in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for dust generation.[3] For weighing fine powders, a powder handling enclosure with horizontal laminar flow can provide operator protection while maintaining balance stability.[9]

-

Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent exposure through inhalation, skin, and eye contact.

Diagram 1: PPE Workflow for Handling Boc-3-methyl-D-phenylalanine

Caption: Workflow for donning and doffing PPE.

-

Eye and Face Protection: Chemical safety goggles that form a tight seal around the eyes are recommended to protect against fine particles.[10] Standard safety glasses with side shields are a minimum requirement.[11]

-

Skin Protection: Wear a flame-retardant lab coat, fully buttoned, and long pants with closed-toe shoes.[11] Use chemically resistant gloves, such as nitrile gloves, as a first line of defense.[10][11]

-

Respiratory Protection: For tasks with a high potential for generating dust, a NIOSH-approved N95 respirator should be used to prevent inhalation.[10][12] Always ensure proper fit and training before using a respirator.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to ensuring safety and maintaining the integrity of the compound.

Handling:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

-

Weighing and Transfer: Conduct all weighing and transfer operations in a fume hood or a powder handling enclosure to minimize dust generation.[9] Use appropriate tools (e.g., spatulas) to handle the solid material.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Avoidance: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust.[2] Avoid formation of dust and aerosols.[2]

Storage:

-

Container: Keep the container tightly closed to prevent contamination and moisture absorption.[2][3]

-

Environment: Store in a dry, cool, and well-ventilated place.[3] A storage temperature of 0-8 °C is recommended.[1]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

Emergency Procedures: Spills, Exposure, and Fire

A well-defined emergency response plan is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

Diagram 2: Emergency Response Flowchart

Caption: Decision-making flowchart for chemical spill response.

Spill Response:

-

Minor Solid Spill:

-

Alert personnel in the immediate area.[13]

-

Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[14]

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][4]

-

Wipe the spill area with a wet paper towel or sponge.[15]

-

Dispose of all cleanup materials as hazardous waste.

-

-

Major Spill:

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][17] Seek medical attention.[17]

-

Skin Contact: Remove any contaminated clothing.[18] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][19] If skin irritation persists, seek medical attention.[4]

-

Inhalation: Move the person to fresh air.[3][19] If breathing is difficult or symptoms occur, seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[19] Rinse mouth with water. Seek immediate medical attention.[19]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: As with many organic compounds, it may produce toxic fumes (carbon and nitrogen oxides) under fire conditions.[2]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste materials containing Boc-3-methyl-D-phenylalanine must be handled and disposed of in accordance with federal, state, and local environmental regulations.[2]

Procedure:

-

Collection: Collect waste material (spilled solid, contaminated absorbents, etc.) in a clearly labeled, sealed container.

-

Labeling: The label should clearly identify the contents as hazardous waste and list the chemical name.

-

Storage: Store the waste container in a designated satellite accumulation area.

-

Disposal: Contact your institution's EHS office to arrange for proper disposal by a licensed waste management company. Do not dispose of this chemical down the drain.[2]

Conclusion

While Boc-3-methyl-D-phenylalanine is not classified as a highly hazardous substance, its potential for irritation and the lack of comprehensive toxicological data necessitate a cautious and well-informed approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can significantly mitigate risks. A proactive safety culture, grounded in scientific integrity and a thorough understanding of the materials being handled, is the cornerstone of a safe and productive research environment.

References

-

Queen Mary University of London. First Aid Treatment for Lab Workers. Health and Safety Directorate. [Link]

-

University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety. [Link]

-

LabManager. 8 Steps to Handling a Lab Chemical Spill. (2023-05-05). [Link]

-

The University of British Columbia. Spill Clean up Procedure. Safety & Risk Services. [Link]

-

University of Connecticut. Lab Accident/First Aid Information. Environmental Health and Safety. [Link]

-

The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

Tel Aviv University. First Aid in Chemistry Laboratories. Safety Unit. [Link]

-

AAPPTec, LLC. Safety Data Sheet: Boc-Phe(3-Me)-OH. [Link]

-

Oral & Maxillofacial Pathology Journal. SAFETY AND FIRST AID IN LABORATORY – A BRIEF OUTLINE. [Link]

-

ReAgent. Guide to First Aid in a Chemical Laboratory. (2020-03-18). [Link]

-

PubChem. Boc-L-phenylalanine methyl ester. National Institutes of Health. [Link]

-

Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025-10-23). [Link]

-

PubChem. Boc-D-phenylalanine. National Institutes of Health. [Link]

-

JoVE. Video: Proper Use of Personal Protective Equipment PPE. (2017-07-14). [Link]

-

PubChem. Boc-D-phenylalanine methyl ester. National Institutes of Health. [Link]

-

Seton. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

AirClean Systems. Powder Handling. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. (2024-02-27). [Link]

-

Carl ROTH. Safety Data Sheet: Boc-L-Phenylalanine. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

-

Ottokemi. Boc-D-phenylalanine methyl ester, 98%+. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Double BOC protection selective removal method [en.highfine.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Powder Handling - AirClean Systems [aircleansystems.com]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. Video: Proper Use of Personal Protective Equipment PPE [jove.com]

- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. ehs.utk.edu [ehs.utk.edu]

- 16. jk-sci.com [jk-sci.com]

- 17. First Aid in Chemistry Laboratories | Safety Unit | Tel Aviv University [en-safety.tau.ac.il]

- 18. First Aid Treatment for Lab Workers - Health and Safety Directorate [qmul.ac.uk]

- 19. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

A Technical Guide to the Strategic Use of 3-Methyl-D-phenylalanine in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptide-based therapeutics is a cornerstone of modern medicinal chemistry, enabling precise control over pharmacological properties. Among these, 3-Methyl-D-phenylalanine stands out as a strategic modification to enhance receptor affinity, selectivity, metabolic stability, and overall drug-like characteristics. This guide provides an in-depth analysis of the core purposes behind the methylation of D-phenylalanine at the meta-position, grounded in mechanistic principles and supported by empirical data. We will explore the nuanced effects of this modification on molecular conformation and receptor interaction, detail validated experimental protocols for its evaluation, and present a case study in the field of opioid peptide research.

Introduction: The Rationale for Unnatural Amino Acids in Peptide Therapeutics

Peptides offer a compelling starting point for drug discovery due to their high potency and specificity for biological targets. However, native peptides often suffer from significant liabilities, including rapid proteolytic degradation and poor membrane permeability, which limit their therapeutic potential.[1][2] The introduction of unnatural amino acids, such as D-isomers and their derivatives, is a proven strategy to overcome these limitations.[2][3] The use of a D-amino acid, like D-phenylalanine, in place of its natural L-isomer inherently confers resistance to proteases.[4] The further addition of a methyl group to the phenyl ring is not a trivial alteration; it is a deliberate tactic to fine-tune the molecule's properties for optimal performance.

Core Directive: The Multifaceted Purpose of the 3-Methyl Group

The strategic placement of a methyl group at the 3-position (meta-position) of the D-phenylalanine side chain imparts several critical advantages that are rooted in fundamental principles of physical organic chemistry and pharmacology.

Conformational Restriction and Pre-organization

The primary and most impactful consequence of the 3-methyl modification is the imposition of conformational rigidity.[5][6] The methyl group acts as a steric block, restricting the free rotation of the phenyl ring around the Cβ-Cγ bond.

-

Causality: This restriction reduces the number of accessible low-energy conformations the side chain can adopt in solution.[6] By "pre-organizing" the ligand into a conformation that is favorable for binding to the target receptor, the entropic penalty of binding is reduced. A lower entropic cost can translate directly into a more favorable Gibbs free energy of binding (ΔG) and, consequently, higher receptor affinity.

-

Field-Proven Insight: In the development of cyclic opioid peptide analogues, constraining the conformation of the Phenylalanine residue at position 3 has been shown to be a critical factor in achieving high receptor selectivity.[5][7] Analogues where the side chain was conformationally restricted, for instance by using residues like aminotetralin-2-carboxylic acid (Atc), showed significantly enhanced µ-receptor selectivity compared to more flexible counterparts.[5] This underscores the principle that reducing conformational flexibility can be a powerful tool for optimizing ligand-receptor interactions.

Caption: Conformational effects of 3-methylation on D-phenylalanine.

Modulation of Lipophilicity

The addition of a methyl group increases the lipophilicity (hydrophobicity) of the amino acid side chain. This seemingly simple change has profound implications for the pharmacokinetic and pharmacodynamic profile of a peptide drug.

-

Causality: Increased lipophilicity can enhance membrane permeability, potentially improving absorption and facilitating passage across biological barriers like the blood-brain barrier. It can also strengthen binding to hydrophobic pockets within a receptor, contributing to increased affinity. For example, replacing Tyrosine with the more lipophilic 2',6'-dimethyltyrosine in an enkephalin analog boosted analgesic activity significantly, partly by enhancing diffusion through increased lipophilicity.[2]

-

Trustworthiness: It is crucial to balance lipophilicity. While moderate increases can be beneficial, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and non-specific toxicity. Therefore, the 3-methyl group offers a subtle, incremental increase in lipophilicity, making it a valuable tool for fine-tuning this property without drastic changes.

Enhancing Metabolic Stability

While the D-configuration provides inherent resistance to many proteases, the aromatic ring of phenylalanine can still be a site for metabolic modification, primarily through hydroxylation by cytochrome P450 (CYP) enzymes.[1]

-

Causality: The methyl group can act as a "metabolic shield," sterically hindering the approach of metabolic enzymes to the phenyl ring. By blocking a potential site of oxidation, the 3-methyl group can decrease the rate of metabolic clearance, thereby increasing the half-life and duration of action of the drug.[8]

-

Field-Proven Insight: The concept of improving metabolic stability through strategic modifications is well-established. N-methylation of the peptide backbone is a common strategy to block amide bond cleavage and has been shown to dramatically increase peptide half-life.[3] Similarly, modifications to side chains, like the 3-methyl group on phenylalanine, can protect against enzymatic degradation.[1]

Data Presentation: Structure-Activity Relationship (SAR) in Opioid Peptides